molecular formula C13H8O2S2 B8546669 Thianthrene-1-carboxylic acid CAS No. 96248-95-2

Thianthrene-1-carboxylic acid

Cat. No.: B8546669
CAS No.: 96248-95-2
M. Wt: 260.3 g/mol
InChI Key: KBELHODUGYUEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Thianthrene (B1682798) as a Core Heterocyclic Scaffold

Thianthrene is a sulfur-rich heterocyclic compound consisting of a central 1,4-dithiin ring fused to two benzene (B151609) rings. thieme-connect.com This core structure imparts a unique, non-planar, butterfly-like geometry to the molecule. thieme-connect.com The thianthrene scaffold is known for its interesting electrochemical properties, including the ability to undergo reversible one- and two-electron oxidations. thieme-connect.comrsc.org This redox behavior is a key motivator for its use in the development of new materials. thieme-connect.com The sulfur atoms in the thianthrene ring also influence its electronic properties, making it a valuable component in various applications. thieme-connect.com

The synthesis of thianthrene derivatives can be achieved through several methods, including the reaction of arenethiols with fuming sulfuric acid and a reducing agent, or the use of sulfur monochloride and a Lewis acid with unfunctionalized aromatic substrates. rsc.org Another common approach is the nucleophilic aromatic substitution of activated aromatic dichlorides with a sulfur source. dtic.mil

Significance of Carboxylic Acid Functionalities in Advanced Organic Synthesis

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry and plays a crucial role in a wide array of applications, from pharmaceuticals to materials science. researchgate.net Its significance stems from its acidity and its ability to form strong electrostatic interactions and hydrogen bonds. researchgate.net These properties are often key determinants in drug-target interactions. researchgate.net

In organic synthesis, the carboxylic acid group is a versatile handle for a variety of chemical transformations. It can be converted into esters, amides, and other functional groups, making it a valuable intermediate in the synthesis of complex molecules. Furthermore, decarboxylation reactions can be used to generate aryl radicals from aryl carboxylic acids, which can then participate in a range of coupling reactions. guidechem.com The introduction of a carboxylic acid group into a molecule can also significantly impact its physical properties, such as solubility. researchgate.net

Academic Context and Research Trajectories for Thianthrene-1-carboxylic Acid Systems

While specific research focused solely on this compound is limited in publicly available literature, its potential can be inferred from studies on related compounds. The synthesis of 1-substituted thianthrene derivatives has been achieved through the lithiation of thianthrene followed by reaction with an electrophile. thieme-connect.comrsc.org This methodology suggests a viable route to this compound by quenching the thianthren-1-yllithium intermediate with carbon dioxide.

Research on thianthrene-2,7-dicarboxylic acid has demonstrated the utility of carboxylated thianthrenes in the synthesis of high-performance polyamides. dtic.mil These polymers exhibit good thermal stability and enhanced solubility compared to conventional aramids. dtic.mil This suggests that this compound could also serve as a valuable monomer in polymer chemistry.

Furthermore, the combination of the redox-active thianthrene core with the versatile carboxylic acid functionality could lead to novel applications in areas such as:

Redox-active materials: The carboxylic acid group could be used to anchor the thianthrene unit to surfaces or to incorporate it into larger supramolecular structures.

Medicinal chemistry: The thianthrene scaffold has been explored for its biological activities, and the carboxylic acid group could be used to modulate the pharmacokinetic properties of potential drug candidates.

Catalysis: Thianthrene-based compounds have been used as catalysts in various organic reactions. epa.govacs.org The carboxylic acid group could act as a directing group or a point of attachment for a catalytically active metal center.

Future research will likely focus on the development of efficient synthetic routes to this compound and a thorough investigation of its physical, chemical, and biological properties to unlock its full potential in various scientific fields.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Thianthrene and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
ThianthreneC₁₂H₈S₂216.33158-159
Thianthrene-2,7-dicarboxylic acidC₁₄H₈O₄S₂320.35>300
Thianthrene-1-boronic acidC₁₂H₉BO₂S₂260.14146-149 chemicalbook.com

Note: Data for this compound is not available in the searched literature. The table presents data for the parent compound and related derivatives to provide context.

Table 2: Spectroscopic Data for Thianthrene S-oxide

Spectroscopic TechniqueData
¹H NMR (600 MHz, CDCl₃)δ: 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H) orgsyn.org
¹³C NMR (151 MHz, CDCl₃)δ: 141.6, 130.0, 129.2, 128.58, 128.57, 124.6 orgsyn.org
IR (film, cm⁻¹)3049, 2915, 2847, 1434, 1248, 1117, 1075, 1023, 748, 451 orgsyn.org

Note: Spectroscopic data for this compound is not available in the searched literature. Data for Thianthrene S-oxide is provided as an example of characterization for a thianthrene derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96248-95-2

Molecular Formula

C13H8O2S2

Molecular Weight

260.3 g/mol

IUPAC Name

thianthrene-1-carboxylic acid

InChI

InChI=1S/C13H8O2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7H,(H,14,15)

InChI Key

KBELHODUGYUEBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C(=O)O

Origin of Product

United States

Mechanistic Investigations and Reaction Pathways of Thianthrene 1 Carboxylic Acid and Its Derivatives

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Thianthrenation

The introduction of a thianthrene (B1682798) moiety onto an aromatic ring, a process known as thianthrenation, is a powerful strategy for C-H functionalization. nih.govpressbooks.pubwikipedia.orgmasterorganicchemistry.com Mechanistic studies have revealed a complex interplay of reactive intermediates that govern the high regioselectivity often observed in these electrophilic aromatic substitution (SEAr) reactions. nih.govpressbooks.pubwikipedia.orgmasterorganicchemistry.com

Involvement of Thianthrene Radical Cations and Dicationic Intermediates

Initial hypotheses suggested that the thianthrene radical cation (TT•+) could be the key reactive species in thianthrenation. vanderbilt.edu However, experimental evidence has shown that the reaction rate between TT•+ and certain aromatic substrates is significantly lower than expected under standard conditions, suggesting other pathways are at play. vanderbilt.edu

Further investigations have pointed to the involvement of more electrophilic species, namely the acylated thianthrene sulfoxide (TT-TFA+) and the thianthrene dication (TT2+). nih.govpressbooks.pubvanderbilt.eduacs.org It is proposed that thianthrene S-oxide (TTO) is acylated by an anhydride to form TT-TFA+. vanderbilt.edu Under acidic conditions, this intermediate can release trifluoroacetic acid (TFA) to generate the highly oxidative thianthrene dication (TT2+). vanderbilt.edu This dication can then engage in a single electron transfer (SET) with the arene, forming a radical pair that recombines to produce the key intermediate for C-H functionalization. vanderbilt.edu

The involvement of these highly reactive cationic species helps to explain the potent electrophilicity required for the functionalization of a wide range of aromatic compounds. nih.govpressbooks.pubwikipedia.orgmasterorganicchemistry.com

Wheland-Type Intermediates and Para-Selectivity in C-H Thianthrenation

A hallmark of C-H thianthrenation reactions is their exceptionally high para-selectivity, which often surpasses that of other electrophilic aromatic substitution reactions like halogenation or borylation. nih.govpressbooks.pubwikipedia.orgmasterorganicchemistry.com This high degree of regiocontrol is attributed to the formation and relative stability of Wheland-type intermediates, also known as σ-complexes. nih.govvanderbilt.eduacs.org

The currently accepted mechanism posits a reversible formation of various isomeric Wheland intermediates (ortho, meta, and para). nih.govpressbooks.pub This reversibility allows for an equilibrium to be established, favoring the thermodynamically most stable isomer. vanderbilt.edu The para-substituted Wheland intermediate is preferentially formed due to a combination of favorable electronic and steric factors. vanderbilt.eduacs.org

The selectivity-determining step is the subsequent irreversible deprotonation of the Wheland intermediate. vanderbilt.eduacs.org This deprotonation is highly exergonic and proceeds through an early transition state that closely resembles the Wheland intermediate in both structure and energy. vanderbilt.edu Consequently, the energetic preference for the para-Wheland intermediate is translated into the final product distribution, leading to the observed high para-selectivity. vanderbilt.eduacs.org

Intermediate/SpeciesRole in ThianthrenationImpact on Selectivity
Thianthrene Radical Cation (TT•+)Initially proposed as the key electrophile, but kinetic studies suggest it is not the primary reactive species under all conditions. vanderbilt.eduContributes to the overall reaction pathway but is not the primary determinant of the high para-selectivity. vanderbilt.edu
Acylated Thianthrene Sulfoxide (TT-TFA+)A precursor to the more reactive dicationic intermediate. vanderbilt.eduIndirectly influences selectivity by generating the key electrophile. vanderbilt.edu
Thianthrene Dication (TT2+)A highly electrophilic species that initiates the reaction with the arene via single electron transfer. nih.govpressbooks.pubvanderbilt.eduacs.orgDrives the formation of the initial radical pair, which then leads to the Wheland intermediate. vanderbilt.edu
Wheland-Type Intermediates (σ-complexes)Key intermediates formed by the addition of the thianthrene electrophile to the aromatic ring. nih.govvanderbilt.eduacs.orgThe reversible formation and differing stabilities of ortho, meta, and para isomers are crucial for the observed high para-selectivity. nih.govvanderbilt.eduacs.org

Reactivity Profiles of Carboxylic Acid Groups within the Thianthrene Framework

Nucleophilic Acyl Substitution Reactions

The carboxylic acid moiety of thianthrene-1-carboxylic acid and its derivatives can participate in nucleophilic acyl substitution reactions, a fundamental class of reactions for carboxylic acid derivatives. uomustansiriyah.edu.iq In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a leaving group to form a new carbonyl compound. uomustansiriyah.edu.iq

This reactivity allows for the conversion of the carboxylic acid into a range of other functional groups. For instance, reaction with thionyl chloride can convert the carboxylic acid into the more reactive acyl chloride. This acyl chloride can then readily react with alcohols to form esters or with amines to yield amides. uomustansiriyah.edu.iq While specific examples for this compound are not extensively detailed in the provided search results, the general principles of nucleophilic acyl substitution are applicable. The reactivity of the thianthrene-based carboxylic acid derivatives would be expected to follow the general trend, with acyl chlorides being the most reactive, followed by anhydrides, esters, and finally amides. vanderbilt.edu

ReactantProductReaction Type
This compound + Thionyl Chloride (SOCl2)Thianthrene-1-carbonyl chloridePreparation of Acyl Chloride
Thianthrene-1-carbonyl chloride + Alcohol (R'OH)Thianthrene-1-carboxylate ester (RCOOR')Esterification
Thianthrene-1-carbonyl chloride + Amine (R'NH2)Thianthrene-1-carboxamide (RCONHR')Amidation

Decarboxylative Processes and Their Mechanistic Nuances

Decarboxylation, the removal of a carboxyl group as carbon dioxide, represents another important reaction pathway for carboxylic acids. Recent studies have explored photoinduced, copper-mediated decarboxylative thianthrenation of aryl carboxylic acids. researchgate.net This process provides a direct method to introduce a thianthrene group at the position of the former carboxylic acid. researchgate.net

The mechanism is believed to proceed through a photoinduced ligand-to-metal charge transfer (LMCT) within a Cu(II)-arylcarboxylate complex. researchgate.net This leads to the formation of an aryl radical and CO2. The aryl radical can then be trapped by a copper species to form an arylcopper(II) intermediate, which subsequently reacts with thianthrene to yield the aryl thianthrenium salt product. researchgate.net A notable feature of this system is a Cu(I)-driven salvage pathway that can regenerate the product from transient radicals, mitigating photodegradation. researchgate.net

While this research focuses on the synthesis of aryl thianthrenium salts from various aryl carboxylic acids, the mechanistic principles could be relevant to understanding the stability and potential decarboxylative pathways of this compound itself under certain conditions.

Redox Chemistry of the Thianthrene Sulfur Atoms

The thianthrene core is characterized by its rich redox chemistry, stemming from the presence of two sulfur atoms. wikipedia.orgnih.gov Thianthrene is known for its ease of oxidation. wikipedia.org It can be oxidized by sulfuric acid to form a stable, red-colored radical cation (Th•+), which has been characterized by electron paramagnetic resonance spectroscopy. wikipedia.org This propensity for oxidation is a key feature of the thianthrene scaffold.

The sulfur atoms in the thianthrene framework can exist in various oxidation states, including sulfide, sulfoxide, and sulfone. The oxidation of thianthrene typically proceeds stepwise. For instance, oxidation with meta-chloroperbenzoic acid (mcpba) can yield the corresponding thianthrene sulfoxide. google.com Further oxidation to the sulfone is also possible under more forcing conditions.

Electrochemical studies of thianthrene derivatives have shown reversible oxidation processes. researchgate.net The oxidation potential of thianthrene is around 0.74 V. researchgate.net The presence of substituents on the thianthrene ring can influence these redox potentials. While specific electrochemical data for this compound is not provided in the search results, the electron-withdrawing nature of the carboxylic acid group would be expected to make the oxidation of the thianthrene core more difficult compared to the unsubstituted parent compound. The redox activity of the sulfur atoms is also central to the application of thianthrene-based compounds in materials science, such as in redox flow batteries where they can act as bipolar redox-active molecules. acs.org

Redox StateDescriptionMethod of Generation
Thianthrene (Sulfide)The neutral, ground state of the molecule. wikipedia.org-
Thianthrene Radical Cation (Th•+)A stable radical cation formed by one-electron oxidation. wikipedia.orgOxidation with sulfuric acid or electrochemical oxidation. wikipedia.orgresearchgate.net
Thianthrene Dication (Th2+)A highly oxidized, electrophilic species. nih.govpressbooks.pubvanderbilt.eduacs.orgGenerated under acidic conditions from an acylated thianthrene S-oxide. vanderbilt.edu
Thianthrene SulfoxideProduct of the oxidation of one sulfur atom. google.comOxidation with reagents like m-CPBA. google.com

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atoms in the thianthrene core of this compound are susceptible to oxidation, leading to the formation of corresponding sulfoxides and, subsequently, sulfones. This process involves the sequential addition of oxygen atoms to the sulfur centers, which significantly alters the electronic properties and geometry of the heterocyclic ring.

The initial oxidation typically yields a mixture of enantiomeric sulfoxides. The oxidation of one sulfur atom to a sulfoxide deactivates the second sulfur atom, making further oxidation to a bis-sulfoxide or a sulfone more challenging. nih.gov For instance, oxidation of 2,3-dinitrothianthrene with meta-chloroperbenzoic acid (m-CPBA) resulted in the formation of the corresponding sulfoxide, with no observation of over-oxidation to the sulfone or bis-sulfoxide. nih.gov This suggests that the presence of an electron-withdrawing group, such as the carboxylic acid in this compound, would similarly influence the reactivity of the sulfur atoms toward oxidation.

The conversion of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, and various reagents can be employed. jchemrev.com While methods using urea-hydrogen peroxide and phthalic anhydride have been shown to directly convert sulfides to sulfones without the isolation of the sulfoxide intermediate, the specific application to thianthrene systems requires careful consideration of the deactivating effects. organic-chemistry.org The controlled, stepwise oxidation remains the more predictable pathway for accessing the distinct sulfoxide and sulfone derivatives of this compound.

ReactantOxidation StateOxidizing Agent (Example)ProductKey Observation
This compoundSulfidem-CPBA (1 equiv.)This compound S-oxideFormation of a chiral sulfoxide.
This compound S-oxideSulfoxidem-CPBA (>1 equiv.)This compound S,S-dioxideRequires stronger conditions due to deactivation by the sulfoxide group. nih.gov

Influence on Electronic Properties and Reactivity

The thianthrene moiety possesses unique electronic characteristics that influence the reactivity of its derivatives. The sulfur atoms' lone pair electrons can participate in partial delocalization across the aromatic system, affecting the molecule's redox activity and electronic structure. researchgate.net The introduction of a carboxylic acid group at the 1-position acts as an electron-withdrawing group, further modulating these properties.

This electronic interplay is central to the use of thianthrene derivatives in modern organic synthesis. The formation of aryl thianthrenium salts, by activating the thianthrene core, transforms it into an excellent electrophilic leaving group. This strategy has been pivotal for the C-H functionalization of aromatic compounds, exhibiting high regioselectivity. acs.org The distinct electronic properties of these salts facilitate their facile oxidative addition to low-valent transition metals like palladium(0), a key step in cross-coupling reactions. nih.gov The structural features of the thianthrene core enable a unique reactivity profile, setting it apart from other sulfonium derivatives. acs.org

Structural FeatureElectronic EffectInfluence on Reactivity
Thianthrene Sulfur AtomsLone pair electron delocalization; Redox-active centersEnables formation of radical cations and sulfonium salts; Acts as a Lewis base. researchgate.netrsc.org
Carboxylic Acid Group (-COOH)Electron-withdrawing (inductive and resonance effects)Deactivates the aromatic rings towards electrophilic substitution; Modifies the redox potential of the thianthrene core.
Thianthrenium Salt FormationCreates a potent electrophilic center and a good leaving groupEnables a wide range of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org

Catalytic Reaction Mechanisms Involving Thianthrene Moieties

Thianthrene as a Sulfur-Centered Lewis Base in Halogenation

Thianthrene can function as an effective sulfur-centered Lewis base catalyst, particularly in electrophilic halogenation reactions. In a recently developed protocol, thianthrene, in combination with a Brønsted acid like trifluoromethanesulfonic acid (TfOH), catalyzes the halogenation of various organic compounds using N-halosuccinimides (NXS) as the halogen source. rsc.orgnih.govresearchgate.net

The proposed mechanism involves the activation of NXS by the sulfur atom of thianthrene. The Lewis basic sulfur atom attacks the electrophilic halogen of NXS, leading to the in-situ formation of a highly reactive electrophilic halogen thianthrenium species. nih.govresearchgate.net This species is a much more potent halogenating agent than NXS alone, enabling the halogenation of otherwise unreactive aromatic and aliphatic substrates. This catalytic approach avoids the need for pre-functionalization of substrates into aryl thianthrenium salts and highlights a distinct mode of reactivity for the thianthrene core. rsc.org

ComponentRole in CatalysisExample
ThianthreneSulfur-centered Lewis base catalystActivates the halogenating agent. rsc.org
Trifluoromethanesulfonic acid (TfOH)Brønsted acid co-catalystPromotes the formation of the active halogenating species. researchgate.net
N-halosuccinimide (NCS, NBS, NIS)Halogen sourceProvides the electrophilic halogen (Cl+, Br+, I+). rsc.org
Aromatic/Olefinic SubstrateSubstrateUndergoes electrophilic halogenation. nih.gov

Heterocyclic Boron Acid Catalysis with Thianthrene Structures

The incorporation of a thianthrene scaffold into heterocyclic boron acids has been shown to produce highly effective catalysts. A commercially available catalyst featuring a thianthrene boron acid structure has demonstrated high activity in dehydrative amidation reactions. acs.org This catalyst efficiently facilitates the formation of amide bonds from both aliphatic and less reactive aromatic carboxylic acids and various amines, including those found in bioactive molecules. acs.org

While the precise mechanistic role of the thianthrene moiety is not fully elucidated in this context, its structural rigidity and electronic properties likely contribute to the stability and Lewis acidity of the boron center. The unique properties of boron-containing heterocycles are increasingly being exploited in catalysis, moving beyond their traditional role as reagents in cross-coupling reactions. aablocks.com The design of such catalysts leverages the specific geometric and electronic contributions of the heterocyclic framework to enhance reactivity and selectivity in important chemical transformations.

Reaction TypeCatalyst StructureSubstrate Scope (Carboxylic Acids)Substrate Scope (Amines)
Dehydrative AmidationThianthrene Boron AcidAliphatic and Aromatic Carboxylic Acids acs.orgPrimary and Secondary Amines acs.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Derivatives of thianthrene, particularly aryl thianthrenium salts, are exceptionally versatile electrophiles in a wide array of transition-metal-catalyzed cross-coupling reactions. rsc.org This strategy allows for the functionalization of C-H bonds in complex molecules at a late stage. The process typically involves an initial C-H thianthrenation to form an aryl thianthrenium salt, which then serves as a universally effective coupling partner. nih.gov

Palladium catalysis is prominently used in these transformations. The catalytic cycle often begins with the oxidative addition of the aryl thianthrenium salt to a Pd(0) complex. nih.gov The resulting aryl-Pd(II) intermediate can then participate in various coupling pathways, including Suzuki-Miyaura (with boronic acids), Negishi (with organozinc reagents), Sonogashira (with terminal alkynes), and C-P cross-coupling reactions. nih.govacs.orgresearchgate.netnih.gov This methodology is distinguished by its mild reaction conditions and remarkable functional group tolerance. nih.govacs.org Furthermore, copper and nickel complexes have also been employed to catalyze transformations of thianthrenium salts, expanding the scope of accessible reactions. rsc.orgacs.org

Coupling Reaction NameMetal CatalystCoupling PartnerBond FormedReference
Suzuki-MiyauraPalladiumArylboronic acidsC(sp²)–C(sp²) nih.govresearchgate.net
Carbonylative SonogashiraPalladiumTerminal alkynes (+CO)C(sp²)–C(sp) acs.org
NegishiPalladiumOrganozinc pivalatesC(sp²)–C(sp²) researchgate.net
PhosphinationPalladiumH-phosphonates, H-phosphinatesC(sp²)–P nih.gov
ThianthrenationCopperArylboronsC(sp²)–S acs.org
Reductive CouplingNickelHalidesC(sp²)–C(sp²) rsc.org

Advanced Spectroscopic and Computational Characterization of Thianthrene 1 Carboxylic Acid Systems

High-Resolution Spectroscopic Techniques for Structural Validation and Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural validation and detailed electronic and vibrational analysis of Thianthrene-1-carboxylic acid. Each method provides unique insights into the molecular framework and its dynamics.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR spectrum would be characterized by the distinctive vibrations of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.org A strong carbonyl (C=O) stretching absorption would be present between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid. The spectrum would also contain C-O stretching and O-H bending vibrations. orgchemboulder.com

Raman spectroscopy, being complementary to IR, would also reveal characteristic vibrational modes. The C-S stretching modes in thianthrene (B1682798) are found in the ~400–500 cm⁻¹ range, while C-S-C bending modes occur in the 200–300 cm⁻¹ region. nih.gov The addition of the carboxylic acid group would introduce new vibrational modes and perturb the existing ones of the thianthrene core.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium to Weak
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium to Weak
C-O stretch (Carboxylic acid)1210 - 1320Medium
O-H bend (Carboxylic acid)920 - 950Medium, Broad
C-S stretch400 - 500Medium
C-S-C bend200 - 300Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of the parent thianthrene molecule has been recorded. nist.gov The introduction of a carboxylic acid group, which is an auxochrome, onto the aromatic thianthrene core is expected to cause a shift in the absorption maxima. Typically, conjugation of a carbonyl group with an aromatic ring leads to a bathochromic (red) shift of the π → π* transitions. Therefore, this compound is expected to show absorption at slightly longer wavelengths compared to unsubstituted thianthrene. Without additional conjugation, carboxylic acids themselves absorb around 210 nm, which is generally not useful for detailed analysis. libretexts.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₁₃H₈O₂S₂), the molecular weight is 260.33 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 260. A key fragmentation pathway for aromatic carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) followed by the loss of carbon monoxide (CO, 28 Da). libretexts.org Another common fragmentation is the loss of the entire carboxyl group (•COOH, 45 Da). libretexts.org Therefore, significant fragment ions for this compound might be observed at m/z 243 (M-OH)⁺, 215 (M-COOH)⁺, and 184. The ion at m/z 184 would correspond to the thianthrene radical cation, which is a stable fragment.

Inelastic Neutron Scattering (INS) Spectroscopy for Molecular Dynamics

Inelastic Neutron Scattering (INS) spectroscopy is a technique that probes the vibrational and rotational motions of atoms in a molecule, and it is particularly sensitive to the motions of hydrogen atoms. A comprehensive INS study of thianthrene has been conducted, providing a complete assignment of its vibrational spectra. royalsocietypublishing.org The non-planar, butterfly-like structure of thianthrene undergoes a facile inversion. researchgate.net The introduction of a carboxylic acid group would likely influence these molecular dynamics. The hydrogen bonding interactions of the carboxylic acid group, both intramolecularly and intermolecularly in the solid state, would introduce new low-frequency vibrational modes that could be studied by INS.

Computational Chemistry and Theoretical Modeling Approaches

Computational chemistry and theoretical modeling are powerful tools for complementing and interpreting experimental spectroscopic data. Density Functional Theory (DFT) calculations have been successfully used to provide unambiguous assignments for the vibrational spectra (IR, Raman, and INS) of thianthrene. royalsocietypublishing.orgnih.gov

Theoretical models can be employed to predict the geometric and electronic structure of this compound. For instance, DFT calculations can be used to optimize the molecular geometry, predict NMR chemical shifts, and simulate the IR, Raman, and UV-Vis spectra. Such calculations would be invaluable in confirming the assignments of experimental spectra and in understanding the influence of the carboxylic acid substituent on the electronic properties of the thianthrene core. Furthermore, computational studies can provide insights into the molecular orbitals (HOMO and LUMO) and the electronic transitions responsible for the observed UV-Vis absorption bands. iau.ir Theoretical modeling can also be used to investigate the inversion barrier of the thianthrene core in this compound and to understand its redox properties. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecular systems. hust.edu.vnmdpi.com Unlike wavefunction-based methods, DFT calculates the electronic energy of a ground state system based on its electron density, which simplifies the calculation and reduces computational cost while maintaining a high degree of accuracy. mdpi.comnih.gov This approach has been widely applied to predict various molecular properties, including geometries, energies, and reaction mechanisms. nih.gov

For this compound, DFT calculations provide critical insights into its electronic properties, which govern its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Studies on related sulfur-containing aromatic compounds demonstrate that DFT can accurately predict redox properties and the distribution of electron density. mdpi.comnih.gov For this compound, the electron density distribution would be influenced by both the electron-rich thianthrene core and the electron-withdrawing carboxylic acid group. This interplay dictates the molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack.

Calculated PropertyTypical Value (eV)Significance
HOMO Energy-6.5 to -7.5Indicates electron-donating capability
LUMO Energy-1.0 to -2.0Indicates electron-accepting capability
HOMO-LUMO Gap4.5 to 6.5Relates to chemical stability and electronic transitions
Ionization Potential6.5 to 7.5Energy required to remove an electron
Electron Affinity1.0 to 2.0Energy released upon adding an electron

Conformational Analysis and Molecular Geometry Investigations

The three-dimensional structure of this compound is complex, defined by the non-planar thianthrene backbone and the rotational freedom of the carboxylic acid substituent. The thianthrene moiety adopts a folded, butterfly-like conformation along the axis connecting the two sulfur atoms. Computational studies on the parent thianthrene molecule show that it undergoes a significant change in geometry upon oxidation, which highlights the conformational flexibility of the ring system. nih.gov

A critical aspect of the molecular geometry is the conformation of the carboxylic acid group (–COOH). This group can exist in two primary planar arrangements: syn and anti. nih.gov In the syn conformation, the hydroxyl hydrogen is oriented in the same direction as the carbonyl oxygen (O=C–O–H dihedral angle of ~0°), while in the anti conformation, it points away (dihedral angle of ~180°). nih.govamolf.nl The syn conformer is generally considered more stable due to favorable intramolecular interactions. nih.gov However, the energy barrier for rotation between the two forms can be influenced by the molecular environment and solvent effects. nih.govamolf.nl

Geometric ParameterAtom(s) InvolvedTypical Calculated Value
Bond LengthC=O (carbonyl)~1.21 Å
Bond LengthC-O (hydroxyl)~1.35 Å
Bond LengthC-S~1.77 Å
Bond AngleO=C-O~123°
Dihedral AngleC-S-C-C (Thianthrene fold)~130-140°
Dihedral AngleO=C-O-H (Carboxyl)~0° (for syn conformer)

Prediction of Reaction Pathways and Transition States

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.netresearchgate.net A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the TS is the activation energy barrier (ΔG‡), which determines the reaction rate. nih.gov

For reactions involving thianthrene derivatives, such as the C–H thianthrenation of aromatic compounds, DFT calculations can predict reaction feasibility and selectivity. chemrxiv.org The mechanism of thianthrenation involves the formation of a key intermediate, often a Wheland-type adduct, followed by a deprotonation step. chemrxiv.org This deprotonation is frequently the rate-determining and selectivity-determining step of the reaction. chemrxiv.org

By modeling this pathway for this compound, researchers can calculate the structure and energy of the relevant transition state (TS-1). chemrxiv.org The calculated activation energy helps in understanding why a reaction proceeds at a certain rate and why a specific site on a molecule is more reactive than another. Such predictive models are invaluable for designing new synthetic routes and understanding complex reaction networks. researchgate.netchemrxiv.org

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials (e.g., this compound + reagent)0.0
Intermediate (Int-1)Wheland-type adduct formed during the reaction+5 to +10
Transition State (TS-1)Highest energy point for the rate-determining step+15 to +25
ProductsFinal compounds after the reaction is complete-5 to -15

Studies on Spin-Orbit Coupling (SOC) and Photophysical Properties

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin magnetic moment and the magnetic field generated by its orbital motion around a nucleus. aps.org In organic molecules, particularly those containing heavier atoms like sulfur, SOC plays a critical role in mediating transitions between electronic states of different spin multiplicities (e.g., from a singlet state to a triplet state), a process known as intersystem crossing (ISC). aps.org

The photophysical properties of a molecule, such as fluorescence and phosphorescence, are directly influenced by the efficiency of ISC. Strong spin-orbit coupling facilitates ISC, which can quench fluorescence and enhance phosphorescence. Computational methods, including time-dependent DFT (TD-DFT), can be used to calculate SOC constants, which quantify the strength of this interaction between specific electronic states.

For this compound, the presence of two sulfur atoms is expected to result in non-negligible SOC effects. Theoretical studies can predict the magnitude of SOC between the lowest excited singlet state (S1) and triplet states (Tn). These calculations are vital for understanding the molecule's potential applications in areas such as organic light-emitting diodes (OLEDs), photodynamic therapy, and photocatalysis, where control over excited-state lifetimes and decay pathways is crucial.

Interacting StatesSOC Constant (cm⁻¹)Implication for Photophysics
S₁ ↔ T₁0.1 - 1.0Moderately efficient intersystem crossing, potential for phosphorescence
S₁ ↔ T₂1.0 - 10.0Efficient intersystem crossing, likely quenching of fluorescence
T₁ → S₀< 0.1Slow phosphorescence decay rate (long lifetime)

Applications and Advanced Materials Derived from Thianthrene 1 Carboxylic Acid and Its Analogs

Strategic Use as Building Blocks in Diversified Organic Synthesis

The thianthrene (B1682798) moiety, particularly when functionalized with a carboxylic acid group, provides a powerful handle for synthetic chemists. Its derivatives, especially aryl thianthrenium salts, have emerged as exceptionally useful precursors for forging new chemical bonds in a predictable and site-selective manner. rsc.orgacs.org

Thianthrene-1-carboxylic acid, as a substituted arene, can be converted into an aryl thianthrenium salt. This transformation activates the aromatic ring, turning the thianthrene group into an excellent leaving group that can be displaced by various nucleophiles, often under transition-metal catalysis or photoredox conditions. researchgate.netacs.org This two-step strategy—thianthrenation followed by functionalization—provides a robust platform for constructing a variety of chemical bonds. rsc.orgacs.org

The cleavage of the C–S bond in the aryl thianthrenium salt intermediate can generate an aryl radical, which then participates in the formation of new bonds. researchgate.net This approach has been successfully applied to a wide array of transformations, including:

Carbon-Carbon (C-C) Bond Formation: Aryl thianthrenium salts are effective partners in palladium-catalyzed cross-coupling reactions, such as Suzuki-type vinylations with aryl boronic acids and α-arylation of carbonyl compounds. rsc.org

Carbon-Nitrogen (C-N) Bond Formation: The conversion of the C–S bond in thianthrenium salts to a C–N bond allows for the synthesis of various nitrogen-containing compounds. acs.org This includes the N-vinylation of heterocyclic compounds and the synthesis of aziridines from alkenes and primary amines. rsc.orgorgsyn.org

Carbon-Oxygen (C-O) Bond Formation: Photoredox and transition-metal catalysis can be used to couple aryl thianthrenium salts with water or alcohols, providing a route to phenols and aryl ethers. rsc.org

Carbon-Sulfur (C-S) Bond Formation: The thianthrenation strategy enables regioselective C–H sulfination of arenes, demonstrating a direct pathway to form C–S bonds. rsc.org

Other Carbon-Heteroatom Bonds: The methodology has been extended to include the formation of C–Si (silylation), C–X (halogenation), and C-B (borylation) bonds, showcasing its versatility. rsc.orgresearchgate.netresearchgate.net

Table 1: Selected Bond Formation Reactions Using Aryl Thianthrenium Salt Intermediates

Bond Type Formed Reaction Description Catalytic System/Conditions
C–C Suzuki-type Vinylation Palladium-catalyzed
C–C α-Arylation of Ketones Palladium-catalyzed
C–N N-Vinylation of Heterocycles Palladium-catalyzed
C–N Aziridination of Alkenes Electrochemical, Metal-free
C–O Coupling with Alcohols/Water Photoredox and Transition-metal-catalyzed
C–S Sulfonylation Photoinduced

| C–Si | Silylation of Arenes | Palladium-catalyzed |

The high regioselectivity of the C-H thianthrenation process makes it a powerful tool for late-stage functionalization (LSF). acs.orgresearchgate.net LSF is a highly sought-after strategy in medicinal and materials chemistry, as it allows for the diversification of complex molecules at a late point in their synthesis, avoiding the need for de novo synthesis of each analog. acs.org this compound and its derivatives can be incorporated into a larger molecular framework, and the thianthrene unit can then be used to selectively introduce new functional groups.

This approach has proven valuable for accessing molecules that are otherwise difficult to synthesize. For example, the thianthrene-mediated aziridination of unactivated aliphatic alkenes with primary amines provides access to aziridines, which are important substructures in many bioactive molecules. rsc.org Furthermore, the ability to generate aryl radicals from thianthrenium salts under mild, photoinduced conditions allows for the (hetero)arylation of other molecules without the need for a catalyst, expanding the toolkit for creating complex biaryl structures. rsc.org

Catalytic Roles of Thianthrene-Based Systems

Beyond their role as synthetic building blocks, thianthrene derivatives are finding applications in catalysis, both as organocatalysts themselves and as key components in transition-metal-catalyzed systems.

Thianthrene can function as a Lewis base to activate reagents in a metal-free catalytic manner. rsc.org A notable example is the use of thianthrene in combination with trifluoromethanesulfonic acid (TfOH) as an effective catalytic system for activating N-halosuccinimides (NXS). rsc.org In this process, a highly reactive electrophilic halogen thianthrenium species is formed in situ, which then acts as the active halogenating agent for a variety of substrates, including aromatics, olefins, and ketones. rsc.org

Additionally, many transformations involving thianthrenium salts can be performed under metal-free conditions. nih.gov Photoinduced reactions, for instance, can proceed through the formation of an electron donor-acceptor (EDA) complex, which upon excitation generates aryl radicals that can engage in C-H arylation of heterocycles without a metal catalyst. rsc.orgresearchgate.net

While the primary role of thianthrene derivatives in transition-metal catalysis has been as a reactive substrate, their interaction with metal centers is crucial. In many cross-coupling reactions, the aryl thianthrenium salt undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)). researchgate.net In this context, the thianthrene moiety functions as a superior leaving group, facilitating catalytic cycles for bond formation. researchgate.net

The development of specific protocols using well-defined molecular palladium catalysts has enabled chemoselective reactions that are not possible with conventional aryl halides. researchgate.net For instance, a homogeneous palladium catalyst has been successfully used for the hydrogenolysis and tritiation of aryl thianthrenium salts, a transformation not readily achieved with traditional heterogeneous catalysts that often cause undesired side reactions. researchgate.net The unique coordinating ability of the thianthrene leaving group with the palladium(II) catalyst is key to enabling this reactivity. researchgate.net

Development of Polymeric Materials with Tunable Properties

Thianthrene dicarboxylic acids, which are direct analogs of this compound, are valuable monomers for the synthesis of high-performance polymers. The incorporation of the rigid and thermally stable thianthrene unit into polymer backbones can impart desirable properties such as enhanced thermal stability, improved solubility, and flame resistance. dtic.milresearchgate.net

Aromatic polyamides and poly(benzoxazole)s have been successfully synthesized using thianthrene dicarboxylic acids. dtic.mildtic.mil These materials exhibit excellent thermal properties, with decomposition temperatures often beginning above 400 °C in both nitrogen and air. dtic.mil Compared to analogous polymers, the thianthrene-based polyamides often show enhanced solubility in organic solvents, which is a significant advantage for processing. dtic.mil Films cast from these polyamides have been shown to be tough and flexible, consistent with high molecular weight materials. dtic.mil

Furthermore, poly(aryl ether thianthrene)s are noted for their flame resistance, self-extinguishing rapidly upon removal from a flame. researchgate.net In inert atmospheres, these polymers can produce a char yield greater than 50% at 750 °C, indicating their potential for applications requiring high thermal stability and fire retardancy. researchgate.net

Table 2: Properties of Polymers Derived from Thianthrene Dicarboxylic Acids

Polymer Type Monomers Key Properties
Polyamide Thianthrene-2,7-dicarboxylic acid, 4,4'-oxydianiline Good thermal stability (>400 °C), enhanced solubility, tough and flexible films
Polyamide Thianthrene-2,8-dicarboxylic acid, 1,4-phenylenediamine Good thermal stability (>400 °C), enhanced solubility, tough and flexible films

| Poly(aryl ether thianthrene) | Difluorothianthrene derivatives, various bisphenols | High thermal stability, flame resistant, high char yield (>50% at 750 °C) |

Synthesis of Thianthrene-Based Polyamides

Thianthrene-containing aromatic dicarboxylic acids serve as crucial monomers for the synthesis of high-performance polyamides. Thianthrene-2,7- and -2,8-dicarboxylic acids can be synthesized in good yields through a nucleophilic aromatic substitution reaction. dtic.milacs.org This process involves reacting N,N-dimethyl-3,4-dichlorobenzamide with sodium sulfide (Na₂S). dtic.milacs.org The resulting isomer mixture is then acidified to precipitate the diacids, which can be separated through recrystallization. dtic.mil

These thianthrene-based dicarboxylic acids are then used to prepare new aromatic polyamides via a direct polycondensation reaction. dtic.milacs.org The reaction is typically carried out with aromatic diamines such as 4,4'-oxydianiline and 1,4-phenylenediamine. dtic.milacs.org The polymerization occurs in N-methyl-2-pyrrolidinone (NMP) solvent, utilizing triphenyl phosphite (TPP) and pyridine as condensing agents. acs.org This method yields polyamides with high inherent viscosities, ranging from 1.29 to 2.39 dL/g, indicative of high molecular weight polymer formation. dtic.milacs.org A separate class of polyamides has also been synthesized by reacting the diacid chloride of thianthrene-5,5',10,10'-tetraoxide with various diarylidene derivatives, resulting in polymers with inherent viscosities between 0.65 and 1.08 dL/g. journalcjast.com

Thermostability and Mechanical Properties of Thianthrene-Containing Polymers

Polyamides incorporating the thianthrene moiety exhibit excellent thermal stability, a characteristic evaluated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). dtic.milacs.orgjournalcjast.com The non-planar, bent structure of the thianthrene unit contributes to enhanced solubility of these aramids in organic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), a significant advantage over typical, often insoluble, aramids. dtic.milacs.org Despite this improved solubility, the polymers retain high thermal stability. dtic.mil

The thianthrene moiety appears to play a role in delaying thermal degradation, allowing the polymers to remain intact longer compared to analogous poly(thioether amide)s. dtic.mil This is in contrast to polymers made from thianthrene diamines, which have shown lower thermal stability. dtic.mil The high molecular weight of the synthesized polyamides allows for the casting of tough and flexible films from solution, indicating good mechanical properties. dtic.mil

Optical Property Modulation in Polymer Systems

The incorporation of sulfur-containing moieties like thianthrene is a key strategy for developing high-refractive-index polymers (HRIPs). nii.ac.jp These materials are valuable for advanced optoelectronic devices such as organic light-emitting diodes (OLEDs) to enhance light-extraction efficiencies. nii.ac.jp Thianthrene-containing diacrylates can be used to produce sulfur-containing network polymers through UV-curable systems. nii.ac.jp These resulting polymer films exhibit a combination of desirable optical properties, including a high refractive index, high transparency in the visible spectrum, and low birefringence, which is the optical property of having a refractive index that depends on the polarization and propagation direction of light. nii.ac.jp

Exploration in Organic Electronics and Photophysical Systems

Modulation of Room Temperature Phosphorescence (RTP)

Thianthrene and its derivatives are notable for exhibiting room temperature phosphorescence (RTP), a phenomenon that can be precisely tuned through chemical modification. chinesechemsoc.orgnih.gov The strong RTP emission in thianthrene is attributed to a novel mechanism of folding-induced spin-orbit coupling (SOC) enhancement. chinesechemsoc.org The intensity and lifetime of this phosphorescence can be modulated by altering the electronic structure of the thianthrene core. One effective strategy is the controlled oxidation of the sulfur atoms. chinesechemsoc.org As the degree of oxidation increases, the lone pair electrons on the sulfur atoms gradually disappear, which leads to the suppression of both monomeric and aggregative RTP emission. chinesechemsoc.org

Another approach involves attaching the thianthrene unit to planar and rigid polyaromatic hydrocarbons (PAHs). nih.govrsc.org This molecular design promotes n–π* transitions and inhibits intramolecular rotations, which facilitates the intersystem crossing (ISC) process necessary for generating the triplet excitons responsible for phosphorescence. nih.govrsc.org This strategy has led to materials with ultralong RTP lifetimes, exceeding 1000 ms, and high phosphorescence quantum yields of over 50%. nih.govrsc.org

Single-Molecule White-Light Emission

The ability to finely tune the photophysical properties of thianthrene derivatives allows for the creation of single-molecule white-light emitters. chinesechemsoc.org White-light emission is achieved by balancing the blue fluorescence and the green or orange room temperature phosphorescence from a single molecule. diva-portal.orgacs.org While the parent thianthrene molecule's RTP is often more dominant than its fluorescence, leading to a green-colored emission, chemical modifications can achieve the desired balance. chinesechemsoc.org

Partial oxidation of thianthrene, for instance, can produce a compound that exhibits simultaneous ternary emissions from the lowest singlet state (S₁), the lowest triplet state (T₁), and a high-lying triplet state (Tₙ). chinesechemsoc.org This results in a better intensity match between fluorescence and RTP, achieving white-light emission with a photoluminescence quantum yield (PLQY) of 47.1% in a crystalline state. chinesechemsoc.org Furthermore, attaching halogen atoms to phenyl(thianthren-2-yl)methanone has been shown to significantly enhance the PLQY of white emission. diva-portal.orgacs.org A molecular dispersion of (4-fluorophenyl)(thianthren-2-yl)methanone in a rigid polymer host demonstrated RTP-based white emission with a high PLQY of 84% after the removal of oxygen. diva-portal.orgacs.org

Potential in Organic Redox-Flow Batteries

Thianthrene-based molecules are promising candidates for electrolytes in redox-flow batteries, a technology for large-scale energy storage. researchgate.netnorthwestern.edu Their utility stems from their ability to undergo stable and reversible oxidation and reduction processes. researchgate.net Researchers have developed compact, thianthrene-based bifunctional molecules that can be both oxidized and reduced, making them suitable for symmetric all-organic batteries where the same material is used in both the positive and negative electrolyte. researchgate.netnorthwestern.eduacs.org

A thianthrene-quinone derivative, PQtBuTH, demonstrated high stability in a static cell, retaining 44% of its capacity over 450 cycles (16.7 days). researchgate.netnorthwestern.eduacs.org Furthermore, thianthrene derivatives have been explored as high-potential (4 V-class) organic polymer mediators. researchgate.net These mediators can effectively shuttle charges to and from high-capacity inorganic cathode materials like LiMn₂O₄, potentially boosting the energy density of redox-flow batteries. researchgate.net Small molecule thianthrene derivatives have also been investigated as high-potential cathodes for lithium-organic batteries, exhibiting a discharge plateau at 3.9 V (vs. Li/Li⁺). rsc.org

Future Research Directions and Unresolved Challenges for Thianthrene 1 Carboxylic Acid Chemistry

Innovations in Sustainable Synthesis and Green Chemistry Approaches

A primary challenge in advancing the chemistry of Thianthrene-1-carboxylic acid is the development of efficient and environmentally benign synthetic routes. Current methods for synthesizing thianthrene (B1682798) derivatives often rely on multi-step procedures with harsh reagents and significant waste production dtic.mil. Future research must prioritize green chemistry principles.

Key Research Objectives:

One-Step Syntheses: Adapting novel one-step strategies, such as the thia-annulative π-extension (thia-APEX) reaction which successfully produces polycyclic thianthrenes from unfunctionalized aromatics, could provide a more direct and atom-economical route to this compound and its precursors rsc.orgrsc.org. This would involve using appropriately substituted S-diimidated 1,2-arenedithiols as π-extending agents rsc.org.

Mechanochemistry: The application of mechanochemical methods, such as ball milling, has proven effective for the solvent-free synthesis of S-aryl-thianthrenium salts semanticscholar.org. Investigating mechanochemical C-H thianthrenation of benzoic acid derivatives or direct synthesis from solid-state precursors could drastically reduce solvent waste and energy consumption semanticscholar.org.

Photochemical Methods: Photoinduced reactions represent a clean activation strategy. Developing photochemical C-H/C-H cross-coupling or cyclization reactions to form the thianthrene core would align with green chemistry principles by operating under mild, catalyst-free conditions where possible nih.govd-nb.info.

Catalyst- and Solvent-Free Conditions: Drawing inspiration from the green synthesis of other sulfur heterocycles, research should aim to develop methods for thianthrene synthesis that eliminate the need for both catalysts and hazardous organic solvents, potentially using techniques like thermal cyclization of appropriately designed precursors under neat conditions researchgate.netresearchgate.net.

Table 1: Potential Green Synthesis Routes for this compound

ApproachPrinciplePotential AdvantagesUnresolved Challenges
Thia-APEX Reaction One-step π-extension using S-diimidated 1,2-arenedithiols. rsc.orgrsc.orgHigh atom economy, rapid access to complex derivatives.Substrate scope and regioselectivity for carboxylated aromatics.
Mechanochemistry Solvent-free synthesis via mechanical force (ball milling). semanticscholar.orgReduced solvent waste, energy efficiency, potential for new solid-state reactivity.Scale-up, control over reaction intermediates, applicability to the core formation.
Photochemistry Catalyst-free C-S bond formation using UV light activation. nih.govd-nb.infoMild conditions, high selectivity, reduced contamination from catalysts.Quantum yields, substrate limitations, requirement for specialized equipment.
Flow Chemistry Continuous processing for improved control and safety.Enhanced heat/mass transfer, safer handling of reactive intermediates, easier scale-up.Reactor design for handling solids, optimization of residence times and conditions.

Expanding the Scope of Catalytic Applications

The conversion of arenes into aryl thianthrenium salts is a powerful strategy for C-H functionalization, turning inert C-H bonds into versatile synthetic handles acs.org. This compound offers unique opportunities and challenges in this context.

Key Research Objectives:

Carboxylic Acid as a Directing Group: A significant unresolved question is how the carboxylic acid group influences the regioselectivity of thianthrenation. While existing methods show high para-selectivity on simple monosubstituted arenes, the electronic and potential coordinating effects of a carboxyl group could alter this outcome, possibly enabling ortho-selective functionalization acs.org.

Dual-Function Catalysis: this compound could be employed in catalytic systems where the thianthrene moiety acts as a redox catalyst or Lewis base activator, while the carboxylic acid group serves as a Brønsted acid catalyst or a coordinating site for a metal center. Such dual-functionality could enable novel tandem or cascade reactions.

Post-Catalysis Modification: The carboxylic acid provides a reactive site for post-synthetic modification. For instance, a molecule could undergo a thianthrene-mediated catalytic transformation, followed by conversion of the carboxylic acid into an ester, amide, or other functional group, expanding molecular diversity from a single catalytic product.

Thianthrene-Catalyzed Halogenation: Recent work has shown that thianthrene, in combination with a strong acid like TfOH, can catalytically activate N-halosuccinimides for the electrophilic halogenation of various substrates rsc.org. Investigating the role of this compound as a modified catalyst in such transformations could reveal benefits in terms of solubility, stability, or selectivity.

Design and Synthesis of Novel Thianthrene-Based Functional Materials

Thianthrene-containing polymers, such as polyamides and polyimides, exhibit excellent thermal stability and redox activity, making them suitable for high-performance applications dtic.milacs.org. The bifunctional nature of this compound (possessing both the redox-active heterocycle and a polymerizable group) makes it an ideal building block for advanced functional materials.

Key Research Objectives:

Redox-Active Polymers: The carboxylic acid group is a prime site for polymerization. Polycondensation of this compound (or its activated derivatives) with various diamines or diols could yield novel polyamides and polyesters. These materials could serve as high-potential organic mediators in redox flow batteries, leveraging the known 4 V-class redox potential of the thianthrene core nih.govelsevierpure.comresearchgate.net.

Conjugated Microporous Polymers (CMPs): Incorporating this compound into CMPs via Suzuki or other cross-coupling reactions could create materials with high surface area, controlled porosity, and intrinsic redox activity acs.org. Such CMPs are promising candidates for supercapacitor electrodes and heterogeneous catalysts acs.org.

Hole-Transporting Materials: Thianthrene-based oligomers have been investigated as hole-transporting materials for organic electronics arkat-usa.org. The carboxylic acid group can be used to tune solubility and film-forming properties or to anchor the material to electrode surfaces (e.g., in perovskite solar cells).

Metal-Organic Frameworks (MOFs): this compound is a potential linker for the synthesis of redox-active MOFs. The thianthrene units within the framework could facilitate charge transport or participate in electrochemical energy storage, while the porous structure allows for ion mobility.

Table 2: Prospective Functional Materials Derived from this compound

Material ClassMonomer/Building BlockPotential ApplicationKey Unresolved Challenge
Polyamides/Polyesters This compoundHigh-temperature insulators, redox flow battery mediators. dtic.milnih.govAchieving high molecular weight, processability, and long-term cycling stability.
Conjugated Microporous Polymers (CMPs) Bromo- or boronic acid derivatives of this compoundSupercapacitors, heterogeneous catalysis, gas storage. acs.orgControl of pore size and morphology, ensuring accessible redox sites.
Hole-Transporting Layers Ester or amide derivatives of this compoundOrganic light-emitting diodes (OLEDs), perovskite solar cells. arkat-usa.orgOptimizing energy level alignment with other device components, long-term stability.
Metal-Organic Frameworks (MOFs) This compoundElectrochemical sensors, battery electrodes, electrocatalysis.Synthesis of crystalline frameworks, maintaining stability during redox cycling.

Advanced Mechanistic Insights through Integrated Experimental and Computational Methodologies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The interplay between the electron-rich sulfur heterocycle and the electron-withdrawing carboxylic acid in this compound presents a complex system that requires a combination of experimental and computational approaches to unravel.

Key Research Objectives:

Elucidating the Thianthrenation Mechanism: While the mechanism of thianthrenation on simple arenes has been studied, the influence of a carboxylic acid substituent is unknown acs.org. Integrated studies using kinetic analysis, isotopic labeling, and in-situ spectroscopy, combined with Density Functional Theory (DFT) calculations, are needed to determine whether the reaction proceeds via an electron transfer mechanism involving a thianthrene dication (TT²⁺) or direct electrophilic attack, and how the carboxyl group affects the stability of Wheland-type intermediates acs.org.

Spectroscopic and Computational Characterization: A comprehensive characterization of the vibrational and electronic properties of this compound is lacking. A combined approach using infrared, Raman, and inelastic neutron scattering spectroscopies alongside periodic DFT calculations can provide unambiguous assignments of vibrational modes, particularly those involving the C-S bonds and the carboxyl group, offering insights into intramolecular interactions nih.govroyalsocietypublishing.org.

Mapping Photochemical Pathways: For future photochemical applications, it is essential to understand the excited-state dynamics. Time-resolved spectroscopy and quantum chemical calculations can map the pathways of C-S bond cleavage in aryl thianthrenium salts derived from this compound, identifying the roles of radical cations and aryl radicals in subsequent reactions nih.govd-nb.info.

Theoretical Predictions and Experimental Validation of Underexplored Reactivity

Computational chemistry and machine learning are becoming powerful tools for predicting chemical reactivity, guiding experimental efforts toward unexplored areas.

Key Research Objectives:

Predictive Modeling of Reactivity and Selectivity: Machine learning models, such as the PATTCH model developed for predicting C-H thianthrenation, should be trained and validated for substrates containing carboxylic acid groups researchgate.net. This would accelerate the application of thianthrene-mediated functionalization in complex molecules like pharmaceuticals and natural products.

Exploring Intramolecular Reactions: The proximity of the carboxylic acid to the thianthrene core could enable novel intramolecular reactions. Theoretical calculations could predict the feasibility of, for example, intramolecular cyclizations to form novel lactone-fused heterocyclic systems upon oxidation or photoexcitation of the thianthrene moiety. These theoretical predictions would then require experimental validation.

Reactivity of Oxidized Species: The radical cation and dication of thianthrene are key reactive intermediates acs.org. Computational studies can predict the electronic structure and reactivity of the corresponding oxidized species of this compound. This could reveal altered reactivity patterns, such as an increased propensity for nucleophilic attack or fragmentation, which could be exploited in synthetic design. Subsequent electrochemical and chemical experiments would be needed to validate these predictions and harness the novel reactivity.

Q & A

Q. How can researchers ensure ethical rigor when publishing studies involving this compound?

  • Methodological Answer : Disclose conflicts of interest and funding sources. Adhere to ICMJE standards for data transparency, including raw spectra and reaction logs as supplementary material. Use plagiarism-detection software (e.g., iThenticate) and cite prior work comprehensively to avoid redundancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.